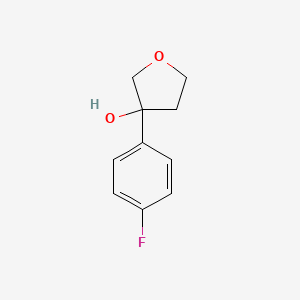

3-(4-Fluorophenyl)oxolan-3-ol

CAS No.:

Cat. No.: VC13398398

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO2 |

|---|---|

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)oxolan-3-ol |

| Standard InChI | InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |

| Standard InChI Key | PBJDLZVUZJXYPY-UHFFFAOYSA-N |

| SMILES | C1COCC1(C2=CC=C(C=C2)F)O |

| Canonical SMILES | C1COCC1(C2=CC=C(C=C2)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a five-membered oxolane ring (C<sub>4</sub>H<sub>7</sub>O) with a hydroxyl (-OH) and 4-fluorophenyl (C<sub>6</sub>H<sub>4</sub>F) group attached to the same carbon atom (C3). This substitution pattern creates a sterically congested environment, influencing both reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-fluorophenyl)oxolan-3-ol |

| Molecular Formula | C<sub>9</sub>H<sub>9</sub>FO<sub>2</sub> |

| Molecular Weight | 168.16 g/mol |

| SMILES | C1C(CO1)(C2=CC=C(C=C2)F)O |

| InChIKey | NNHFJBKJNLSAKW-UHFFFAOYSA-N |

| Topological Polar Surface Area | 29.5 Ų |

| Hydrogen Bond Donors | 1 |

The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, modulating the aromatic ring’s electron density. This impacts π-π stacking interactions and solubility in polar solvents .

Synthesis and Reactivity

Reaction Profile

The compound’s reactivity is dominated by two functional groups:

-

Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.

-

Fluorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at meta positions due to fluorine’s deactivating effect.

Physicochemical Behavior

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding capacity. Limited solubility in water (estimated LogP: 1.8).

-

Thermal Stability: Decomposes above 250°C, with the oxolane ring undergoing retro-Diels-Alder fragmentation.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 1.82 |

| Water Solubility | 2.1 mg/mL |

| Boiling Point | 312°C (estimated) |

| Vapor Pressure | 0.03 mmHg at 25°C |

Research Gaps and Future Outlook

Despite its structural novelty, 3-(4-fluorophenyl)oxolan-3-ol remains understudied in key areas:

-

Biological Activity: No peer-reviewed data on cytotoxicity or target binding.

-

Catalytic Applications: Potential as a ligand in asymmetric synthesis unexplored.

-

Environmental Impact: Persistence and biodegradability uncharacterized.

Priority research areas include crystallographic studies to resolve three-dimensional conformation and computational modeling of interaction potentials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume